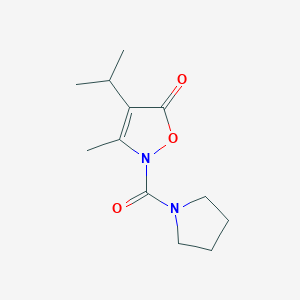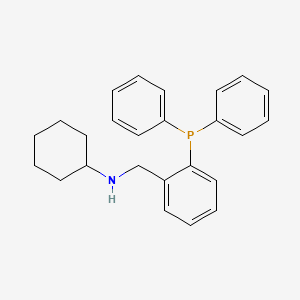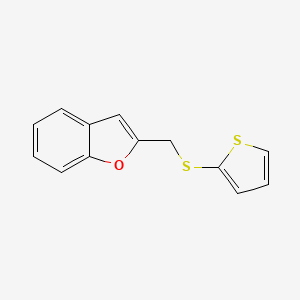
2-((Thiophen-2-ylthio)methyl)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Thiophen-2-ylthio)methyl)benzofuran: is a heterocyclic compound that combines the structural features of both benzofuran and thiophene Benzofuran is known for its wide array of biological activities, while thiophene is a sulfur-containing five-membered ring that is often found in various biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Thiophen-2-ylthio)methyl)benzofuran typically involves the construction of the benzofuran ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate thiophene derivatives under acidic or basic conditions. For example, the reaction of 2-hydroxyacetophenone with thiophene-2-carbaldehyde in the presence of a base like potassium carbonate can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Thiophen-2-ylthio)methyl)benzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.
Applications De Recherche Scientifique
2-((Thiophen-2-ylthio)methyl)benzofuran has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-((Thiophen-2-ylthio)methyl)benzofuran is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: Known for its antimicrobial and anticancer activities.
Thiophene: Widely used in the development of pharmaceuticals and materials science.
Benzothiophene: Exhibits biological activities similar to benzofuran and thiophene.
Uniqueness
2-((Thiophen-2-ylthio)methyl)benzofuran is unique due to the combination of benzofuran and thiophene moieties in a single molecule
Propriétés
Numéro CAS |
88673-95-4 |
|---|---|
Formule moléculaire |
C13H10OS2 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
2-(thiophen-2-ylsulfanylmethyl)-1-benzofuran |
InChI |
InChI=1S/C13H10OS2/c1-2-5-12-10(4-1)8-11(14-12)9-16-13-6-3-7-15-13/h1-8H,9H2 |
Clé InChI |
DUPGSJUKRVQUMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)CSC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


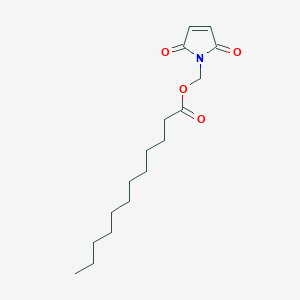
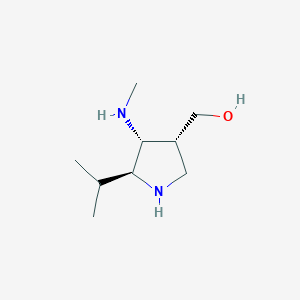
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-methanol](/img/structure/B12882854.png)
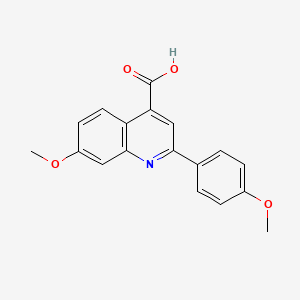

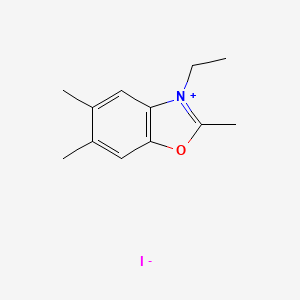
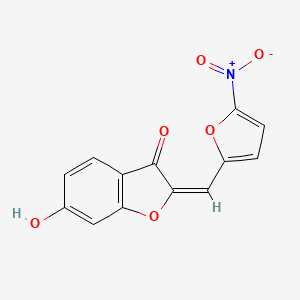
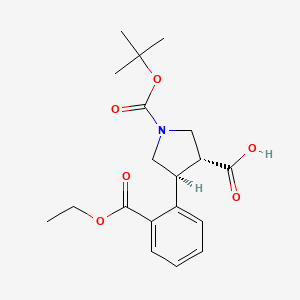
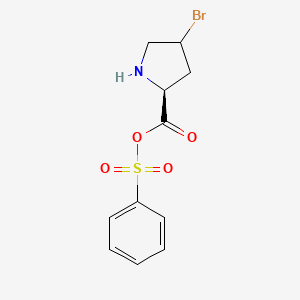
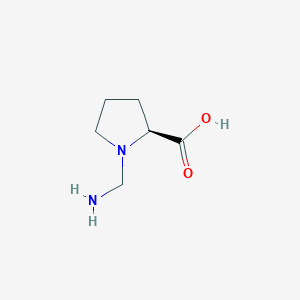
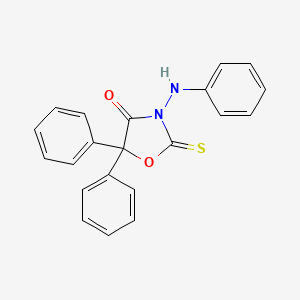
![Methyl 4-((1R,2S,3aR,8bR)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B12882925.png)
